molecular formula C5H11NO3S B039390 (1R,2S)-2-aminocyclopentane-1-sulfonic acid CAS No. 114850-07-6

(1R,2S)-2-aminocyclopentane-1-sulfonic acid

Cat. No. B039390
CAS RN: 114850-07-6
M. Wt: 165.21 g/mol
InChI Key: DNTFEAHNXKUSKQ-CRCLSJGQSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonic acid compounds and derivatives often involves concise, asymmetric routes to achieve high enantiomeric excesses (ee) and involves robust, chromatography-free sequences. For example, a method described for the synthesis of a closely related compound utilized asymmetric cyclopropanation under phase transfer catalysis conditions, improved through detailed mechanistic investigations and quality control measures. This approach resulted in high ee, demonstrating the effectiveness of the method in producing enantiomerically enriched compounds, which are crucial building blocks in pharmaceuticals (Lou et al., 2013).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's reactivity and interaction with other molecules. Detailed studies, such as variable-temperature 17O NMR studies on sulfonic acids, provide insights into molecular dynamics in solids, shedding light on the structural properties and behavior of sulfonic acid derivatives in various conditions (Kong et al., 2012).

Chemical Reactions and Properties

Sulfonic acids participate in a variety of chemical reactions, thanks to their strong acidic nature and reactivity. For instance, sulfonic acid-functionalized materials have been shown to catalyze the synthesis of complex molecules, demonstrating the utility of sulfonic acid derivatives in facilitating diverse chemical transformations. Such materials can be used for one-pot synthesis of compounds like 2-amino-4H-chromenes, showcasing the versatility of sulfonic acids in organic synthesis (Saikia & Saikia, 2016).

Physical Properties Analysis

The physical properties of (1R,2S)-2-aminocyclopentane-1-sulfonic acid, like solubility, melting point, and crystalline structure, are crucial for its handling and application in various chemical processes. Although specific data for this compound was not directly found, studies on similar sulfonic acid compounds provide a basis for predicting physical behaviors. Techniques like X-ray diffraction and NMR spectroscopy are instrumental in characterizing these aspects and understanding the compound's behavior under different physical conditions.

Chemical Properties Analysis

The chemical properties of sulfonic acids, including acidity, reactivity towards nucleophiles, and participation in condensation reactions, are well-documented. Their strong acidic nature makes them versatile in organic synthesis, acting as catalysts in various reactions. For example, silica-bonded S-sulfonic acids have been used as recyclable catalysts for the synthesis of α-amino nitriles, highlighting the chemical utility of sulfonic acid derivatives in synthesis (Niknam, Saberi, & Sefat, 2010).

Mechanism of Action

Target of Action

Similar compounds such as (1r,2s)-1-amino-2-indanol and (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid have been used as biochemical reagents in life science research

Biochemical Pathways

For instance, (1R,2S)-1-amino-2-indanol is used as a biochemical reagent in life science research, suggesting that it may be involved in a variety of biochemical pathways.

properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c6-4-2-1-3-5(4)10(7,8)9/h4-5H,1-3,6H2,(H,7,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTFEAHNXKUSKQ-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-aminocyclopentane-1-sulfonic acid

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